molecular formula C11H16N2O B11808879 2-Ethoxy-5-(pyrrolidin-2-yl)pyridine

2-Ethoxy-5-(pyrrolidin-2-yl)pyridine

Cat. No.: B11808879
M. Wt: 192.26 g/mol
InChI Key: BEBBVECDGLCDLC-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features both pyridine and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-(pyrrolidin-2-yl)pyridine typically involves the reaction of 2-ethoxypyridine with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic substitution on the 2-ethoxypyridine . The reaction is usually carried out in an aprotic solvent like tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the compound’s binding affinity to certain proteins, while the pyridine ring can participate in hydrogen bonding and π-π interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-5-(pyrrolidin-2-yl)pyridine is unique due to the presence of both ethoxy and pyrrolidinyl groups, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-ethoxy-5-pyrrolidin-2-ylpyridine

InChI

InChI=1S/C11H16N2O/c1-2-14-11-6-5-9(8-13-11)10-4-3-7-12-10/h5-6,8,10,12H,2-4,7H2,1H3

InChI Key

BEBBVECDGLCDLC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=C1)C2CCCN2

Origin of Product

United States

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